Allyl propyl disulfide

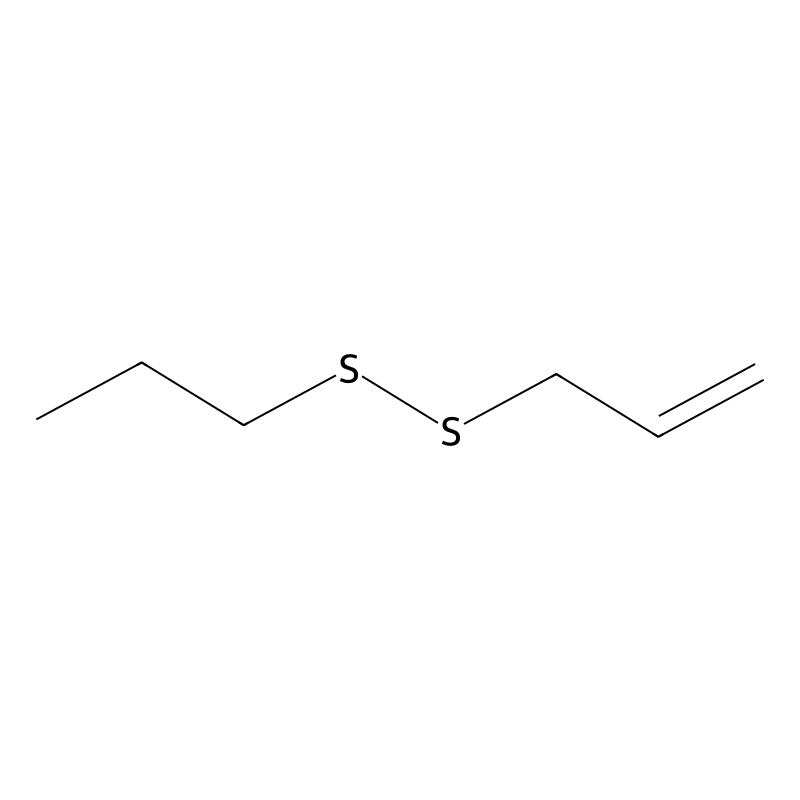

CH2=CHCH2SSCH2CH2CH3

C6H12S2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2=CHCH2SSCH2CH2CH3

C6H12S2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in diethyl ether, carbon disulfide, and chloroform

In water, 53 mg/L at 25 °C (est)

Solubility in water: none

Practically insoluble to insoluble in water

Soluble (in ethanol)

Insoluble

Synonyms

Canonical SMILES

Occupational Health and Safety

Due to its presence in onion vapor, allyl propyl disulfide is a compound of interest for occupational health and safety research. Studies investigate its concentration in workplaces where onions are processed (). This research helps establish safe exposure limits to prevent eye and skin irritation reported by workers ().

Antimicrobial Properties

There is limited scientific research exploring the potential antimicrobial properties of allyl propyl disulfide. Some studies suggest it may have activity against certain bacteria and fungi, but more investigation is needed to understand its effectiveness and mechanism of action.

Allyl propyl disulfide is an organosulfur compound with the molecular formula and a CAS number of 2179-59-1. It appears as a pale yellow liquid characterized by a strong, pungent odor reminiscent of onions and garlic. This compound is primarily known as a volatile component of onion oil, garlic, and chives, contributing significantly to their distinctive aromas. Its boiling point ranges between 66°C and 69°C at low pressure, and it has a melting point of approximately -15°C. Allyl propyl disulfide is insoluble in water, with a density of around 0.93 g/cm³ .

- Antimicrobial Activity: APDS may disrupt bacterial membranes or inactivate essential enzymes, leading to cell death [].

- Anti-inflammatory Activity: APDS might modulate the activity of inflammatory signaling pathways [].

- Anticancer Activity: Studies suggest APDS may induce cell death in cancer cells through various mechanisms.

Allyl propyl disulfide exhibits reactivity with strong oxidizing agents, which can lead to vigorous reactions that generate heat and may produce hydrogen gas. It is also incompatible with acids, diazo compounds, halocarbons, and other strong reducing agents. When burned, it decomposes to release sulfur oxides and irritating fumes . The compound can undergo various chemical transformations typical of sulfur-containing compounds, including oxidation and reduction reactions.

Research indicates that allyl propyl disulfide possesses biological activity that may contribute to its flavor profile in food products. It is known to cause irritation upon contact with eyes and skin, as well as respiratory discomfort when inhaled. Interestingly, this compound can modulate certain biological pathways; for instance, it has been observed to exhibit antimicrobial properties against various pathogens . Its presence in food products also suggests potential health benefits associated with the consumption of garlic and onion.

Allyl propyl disulfide can be synthesized through several methods:

- From Onion Oil: It is extracted from natural sources such as onion oil via steam distillation.

- Chemical Synthesis: The compound can be synthesized through the reaction of allyl chloride with sodium sulfide in the presence of a solvent.

- Reactions with Thiols: Another method involves the reaction between allyl bromide and thiol compounds under controlled conditions .

These methods highlight both the natural occurrence of allyl propyl disulfide in food products and its potential for synthetic production.

Allyl propyl disulfide is widely utilized in various industries:

- Food Industry: It serves as a synthetic flavoring agent and food additive, enhancing the flavor profile of soups, sauces, meat products, and spice blends.

- Cosmetics: Due to its potent aroma, it is used in fragrance formulations.

- Pharmaceuticals: Research into its biological activities suggests potential applications in health supplements or therapeutic agents targeting microbial infections .

Studies on allyl propyl disulfide have focused on its interactions with biological systems:

- Toxicology: Exposure to this compound can lead to irritation of mucous membranes and skin; therefore, safety measures are recommended during handling.

- Synergistic Effects: Research has indicated that allyl propyl disulfide may enhance the antimicrobial effects of other compounds when used in combination .

These interactions underscore the importance of understanding its safety profile in various applications.

Allyl propyl disulfide shares structural similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Allyl methyl sulfide | Less pungent; found in garlic; lower boiling point | |

| Diallyl disulfide | Stronger garlic odor; higher boiling point | |

| Propyl disulfide | Similar structure but lacks the allylic group | |

| Allyl sulfide | Less complex; primarily found in garlic |

Allyl propyl disulfide's unique combination of an allylic group and two sulfur atoms distinguishes it from these similar compounds, contributing to its specific flavor profile and biological activities.

Allyl propyl disulfide belongs to the class of organic disulfides, compounds featuring a sulfur-sulfur (S–S) bond linked to two organic groups. Its systematic IUPAC name is 2-propenyl propyl disulfide, reflecting the allyl (2-propenyl) and propyl substituents attached to the disulfide bridge. Alternative names include 4,5-dithia-1-octene and propyl allyl disulfide, with the CAS Registry Number 2179-59-1. The molecular formula C₆H₁₂S₂ underscores its composition: six carbon atoms, twelve hydrogen atoms, and two sulfur atoms.

Organic disulfides are structurally defined by a dihedral angle of approximately 90° between the C–S–S–C atoms, a conformation that minimizes steric hindrance and electronic repulsion. This geometry is critical to the compound’s stability and reactivity, particularly in biological and industrial contexts.

Historical Context and Discovery

The discovery of allyl propyl disulfide is intertwined with the study of Allium species, such as onions and garlic. Early investigations into the volatile components of onion oil identified this compound as a major constituent responsible for the characteristic pungent aroma. Steam distillation techniques, developed in the 19th century, enabled the isolation of organosulfur compounds from plant matrices, paving the way for its identification.

While its exact discovery date remains unclear, allyl propyl disulfide gained prominence in the mid-20th century as advancements in gas chromatography-mass spectrometry (GC-MS) allowed precise characterization of volatile sulfur compounds. Its role in food flavoring was solidified when the Flavor and Extract Manufacturers Association (FEMA) assigned it the identifier FEMA 4073, recognizing its utility as a synthetic flavoring agent.

Significance in Organosulfur Chemistry

Organosulfur chemistry revolves around compounds containing carbon-sulfur bonds, which exhibit diverse reactivity due to sulfur’s polarizability and multiple oxidation states. Disulfides, in particular, are notable for their role in biological systems (e.g., cysteine linkages in proteins) and industrial applications (e.g., vulcanization of rubber).

Allyl propyl disulfide serves as a prototypical asymmetrical disulfide, wherein differing alkyl groups (allyl and propyl) influence its physical and chemical behavior. Unlike symmetrical disulfides like cystine, its unsymmetrical structure affects bond dissociation energies and thermal stability. For instance, the S–S bond energy in allyl propyl disulfide is approximately 226 kJ/mol, comparable to other organic disulfides but weaker than carbon-carbon bonds, rendering it susceptible to homolytic cleavage under heat.

In food chemistry, this compound contributes to the “fresh onion” aroma and undergoes degradation during cooking, releasing smaller sulfur-containing molecules that modulate flavor profiles. Its volatility and reactivity also make it a subject of interest in studies on atmospheric sulfur cycles and antioxidant mechanisms.

Molecular Identity and Chemical Formula

The molecular identity of allyl propyl disulfide is defined by its linear structure: an allyl group (CH₂=CHCH₂–) and a propyl group (CH₂CH₂CH₂–) connected via a disulfide (–S–S–) bridge. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 148.29 g/mol | |

| Boiling point | 69°C at 16 mmHg | |

| Density | 0.93–0.99 g/cm³ at 20°C | |

| Refractive index | 1.516–1.520 | |

| Solubility in water | <0.1 g/100 mL at 20°C |

The compound’s InChIKey (FCSSPCOFDUKHPV-UHFFFAOYSA-N) and SMILES (C=CCSSCCC) provide unique identifiers for computational and regulatory purposes. Its insolubility in water and affinity for nonpolar solvents align with the hydrophobic nature of organosulfur compounds, facilitating extraction via organic solvents like dichloromethane or hexanes.

The allyl group’s unsaturation (C=C bond) introduces reactivity toward electrophilic addition, while the propyl group contributes to volatility, as evidenced by its low boiling point. These structural features underscore its dual role as a flavorant and a substrate for synthetic organic reactions.

Molecular Structure

Structural Formula and Isomerism

Allyl propyl disulfide is an organosulfur compound with the molecular formula C₆H₁₂S₂ and a molecular weight of 148.289 atomic mass units [4] [6]. The compound consists of an allyl group (prop-2-enyl) connected to a propyl group through a disulfide bridge (-S-S-) [2]. The structural formula can be represented as CH₂=CHCH₂-S-S-CH₂CH₂CH₃, where the disulfide linkage serves as the central connecting feature between the two organic moieties [1] [2].

The compound exhibits structural isomerism possibilities due to the presence of both allylic and alkyl components [3]. The allyl group contains a terminal vinyl carbon that can adopt different conformational arrangements relative to the disulfide bridge [17]. Research has demonstrated that in both liquid and solid states, the allyl moieties in disulfide compounds adopt a "gauche" conformation, where the sulfur atoms and terminal vinyl carbons form dihedral angles between 105° and 120° [17].

Bond Characteristics and Molecular Geometry

The molecular geometry of allyl propyl disulfide is characterized by the central disulfide bridge, which exhibits specific bond angles and rotational properties [17]. The sulfur-sulfur bond length in disulfide compounds typically ranges from 2.0 to 2.1 Angstroms, with the C-S-S bond angle approximately 103° [17]. The disulfide bridge allows for rotational isomerism around the S-S bond, particularly evident in liquid phase studies [17].

The allyl portion of the molecule demonstrates characteristic sp²-sp³ hybridization patterns, with the vinyl carbon maintaining planar geometry while the adjacent methylene carbon adopts tetrahedral geometry [17]. Computational studies have indicated that the carbon-carbon double bond in the allyl group maintains standard alkene bond characteristics with a length of approximately 1.34 Angstroms [17].

Standardized Chemical Identifiers

The compound is registered under Chemical Abstracts Service number 2179-59-1 [2] [4]. The International Union of Pure and Applied Chemistry name is 1-(prop-2-enyldisulfanyl)propane [8] [26]. The International Chemical Identifier string is InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3 [4] [6].

The standardized InChI Key is FCSSPCOFDUKHPV-UHFFFAOYSA-N [2] [4]. The Simplified Molecular Input Line Entry System representation is CCCSSCC=C [7] [26]. Additional registry identifiers include European Community number 218-550-7, Food and Drug Administration Unique Ingredient Identifier 0167D73R1T, and Chemical Entities of Biological Interest identifier CHEBI:173628 [2].

Physical Properties

Organoleptic Characteristics

Allyl propyl disulfide presents as a pale yellow to colorless liquid with distinctive sensory characteristics [1] [9]. The compound exhibits a powerful, pungent odor described as onion-like and garlic-like in nature [9] [11]. Sensory evaluation studies have characterized the aroma as having sulfurous notes with high odor strength, requiring dilution to 0.10% or less for safe olfactory assessment [9].

The taste profile has been described as resembling cooked onions, contributing to the compound's significance in food flavoring applications [9]. The organoleptic properties result from the compound's high volatility and the presence of the disulfide functional group, which is characteristic of allium-derived compounds [33]. Research has identified allyl propyl disulfide as the chief volatile constituent in onion oil, significantly contributing to the characteristic aroma profile [9] [16].

Thermodynamic Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | -15°C | [5] [9] [13] |

| Boiling Point | 66-69°C at 16 mmHg | [9] [12] [15] |

| Boiling Point | 178.2±19.0°C at 760 mmHg | [5] [13] |

| Flash Point | 54.4±23.0°C to 56°C | [5] [9] [12] |

| Density | 0.93-0.99 g/cm³ at 20°C | [11] [12] [15] |

The thermodynamic data demonstrates that allyl propyl disulfide is a volatile liquid at ambient conditions [13]. The significant difference between boiling points at reduced pressure versus atmospheric pressure indicates the compound's sensitivity to thermal conditions [9] [12]. The relatively low flash point classifies the compound as a flammable liquid requiring appropriate handling precautions [12].

Solubility Parameters and Partition Coefficients

Allyl propyl disulfide exhibits hydrophobic characteristics with limited water solubility [9] [12]. Quantitative solubility data indicates less than 1 mg/mL solubility in water at 20°C, classifying the compound as practically insoluble in aqueous media [15]. The compound demonstrates complete insolubility in water according to multiple sources [7] [12].

The partition coefficient (LogP) has been determined to be 3.66, indicating strong preference for organic phases over aqueous phases [5] [9]. Alternative measurements report LogP values of 3.35, confirming the compound's lipophilic nature [10]. These partition coefficient values are consistent with the presence of both alkyl and allylic hydrocarbon chains connected through a disulfide bridge [26].

Vapor Pressure and Volatility

The vapor pressure of allyl propyl disulfide has been measured at 1.4±0.3 mmHg at 25°C, demonstrating significant volatility at ambient temperatures [5]. This vapor pressure value explains the compound's characteristic strong odor and its role as a volatile component in food systems [5].

The refractive index ranges from 1.5160 to 1.5219 at 20°C, providing an optical property useful for identification and purity assessment [9] [13] [15]. The specific gravity has been reported as 0.93 at 59°F, consistent with density measurements [16]. These physical constants collectively characterize allyl propyl disulfide as a volatile, moderately dense organic liquid [12].

Chemical Properties

Stability and Reactivity Profile

Allyl propyl disulfide demonstrates characteristic reactivity patterns associated with organosulfur compounds containing disulfide bridges [21]. The compound exhibits vigorous reactivity with strong oxidizing agents, generating heat and potentially producing hydrogen gas during these reactions [21] . The disulfide functional group serves as the primary reactive site, susceptible to both oxidative and reductive transformations [21].

Incompatibility studies have identified several chemical classes that react adversely with allyl propyl disulfide [21]. These include acids, diazo compounds, azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, and hydrides [21]. Reactions with these materials typically generate heat and may produce hydrogen gas as a byproduct [21]. Upon decomposition or acid contact, the compound may liberate hydrogen sulfide [21].

Oxidation-Reduction Behavior

The disulfide bridge in allyl propyl disulfide undergoes characteristic oxidation-reduction reactions similar to other organodisulfide compounds [24]. Oxidation processes can convert the disulfide linkage to sulfoxide or sulfone derivatives, while reduction can cleave the S-S bond to form corresponding thiol compounds [24]. Research on related disulfide compounds demonstrates that hydrogen peroxide or peracetic acid can readily oxidize the disulfide functionality [24].

The compound's redox behavior is influenced by environmental conditions including pH, temperature, and the presence of catalytic species [23]. Studies on garlic-derived disulfides have shown that pH adjustment significantly affects the stability and transformation pathways of disulfide compounds [23]. The presence of the allyl group introduces additional complexity to oxidation pathways due to the electron-rich double bond .

pH-Dependent Properties

Research has demonstrated that pH conditions significantly influence the stability and chemical behavior of allyl propyl disulfide [23]. Under acidic conditions, the compound may undergo different decomposition pathways compared to neutral or basic environments [21]. The liberation of hydrogen sulfide upon acid contact indicates that protonation affects the disulfide bridge stability [21].

Studies on related organosulfur compounds have shown that alkaline conditions can promote different reaction mechanisms, potentially affecting both the disulfide bridge and the allyl functionality [23]. The pH-dependent behavior is particularly relevant in food processing applications where pH control affects volatile compound formation and stability [23].

Reactivity with Functional Groups

The dual functionality of allyl propyl disulfide, containing both a disulfide bridge and an alkene group, creates multiple reactive sites . The allyl group can participate in typical alkene reactions including addition reactions across the double bond . The disulfide functionality can undergo nucleophilic attack, particularly by thiol-containing compounds .

Chemical ionization studies have revealed that the compound undergoes fragmentation reactions under specific conditions, with water playing an inhibitory role in certain fragmentation pathways [19]. Mass spectrometric analysis has identified specific fragmentation patterns involving both the allyl and propyl portions of the molecule [19]. The reactivity profile indicates that environmental factors such as humidity can influence chemical behavior [19].

Spectroscopic Characteristics

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of allyl propyl disulfide reveals characteristic fragmentation patterns that provide structural identification information [19] [20]. Chemical ionization studies have demonstrated humidity-dependent fragmentation behavior, with water acting as a fragmentation inhibitor in certain conditions [19]. The primary molecular ion peak appears at m/z 148, corresponding to the molecular weight of the compound [20].

Major fragmentation products include peaks at m/z 41, 39, and 37, representing typical cleavage patterns of the allyl and propyl groups [19]. The fragmentation at m/z 41 corresponds to the allyl cation (C₃H₅⁺), while m/z 39 represents further fragmentation of this species [19]. Studies have shown that fragmentation intensity varies with ionization energy and humidity conditions [19].

Infrared Spectroscopy Analysis

Infrared spectroscopic analysis of allyl propyl disulfide provides characteristic absorption bands for structural identification [17]. The C-H stretching vibrations appear in the 2800-3200 cm⁻¹ region, with specific peaks observed at 3083, 3010, 2979, 2948, and 2912 cm⁻¹ [17]. The C=C stretching vibration of the allyl group produces a strong absorption at approximately 1635 cm⁻¹ [17].

The disulfide bridge contributes specific absorption patterns in the fingerprint region below 1000 cm⁻¹ [17]. C-S stretching vibrations appear around 600-800 cm⁻¹, providing diagnostic information for the presence of sulfur-carbon bonds [17]. The infrared spectrum shows characteristic bands at 757, 723, and 579 cm⁻¹ associated with the disulfide functionality [17].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis provides detailed structural information about allyl propyl disulfide [18]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for both the allyl and propyl portions of the molecule [18]. The vinyl protons of the allyl group appear in the downfield region around 5-6 parts per million [18].

The methylene protons adjacent to the disulfide bridge show characteristic chemical shifts influenced by the deshielding effect of the sulfur atoms [18]. The propyl chain protons appear as typical alkyl signals with appropriate integration ratios [18]. The coupling patterns provide information about the connectivity and stereochemistry of the molecule [18].

Retention Indices for Chromatographic Identification

Gas chromatographic analysis of allyl propyl disulfide has established specific retention indices for compound identification [20] [23] [30]. Using a packed column with 20% SP2100 and 0.1% Carbowax 1500 on Supelcoport, the retention time is 14.55 minutes under standard conditions [20]. Capillary column analysis using a 60-meter DB-1 column yields a retention time of 8.43 minutes [20].

| Column Type | Stationary Phase | Temperature Program | Retention Index | Reference |

|---|---|---|---|---|

| Capillary | OV-101 | 130°C isothermal | 1088 | [23] |

| Packed | Apiezon M | 130°C isothermal | 1098 | [23] |

| Capillary | SE-54 | 50°C, 4°K/min to 230°C | 1048 | [23] |

| Capillary | OV-101 | 50°C, 4°K/min to 250°C | 1077 | [23] [30] |

The distribution of allyl propyl disulfide within the Allium genus exhibits considerable variation both between species and within individual plants, influenced by genetic factors, environmental conditions, and physiological processes. Research has consistently identified this compound as a major volatile constituent across multiple Allium species, with varying concentrations that reflect the complex biochemical pathways underlying organosulfur compound synthesis [1] [2] [3].

Quantitative Analysis in Onion (Allium cepa)

Onion represents the primary natural source of allyl propyl disulfide, with this compound serving as the chief volatile constituent in onion oil [2] [3]. Quantitative analyses have revealed that allyl propyl disulfide accounts for a substantial portion of the volatile sulfur compounds responsible for onion's characteristic pungency and flavor profile [4].

In occupational settings where onions undergo industrial processing, atmospheric concentrations of allyl propyl disulfide average 3.4 parts per million, providing clear evidence of the compound's abundance in onion tissues and its release during mechanical processing [5]. Studies examining dried onion products have demonstrated that processing methods significantly influence the final concentration of allyl propyl disulfide, with onion flakes showing higher relative content compared to onion rings, likely due to differences in surface area exposure and moisture removal rates [6].

Fresh onion processing experiments have revealed that the formation of allyl propyl disulfide occurs rapidly following tissue disruption, with measurable increases in sulfur compound concentrations observed within seconds of cutting or crushing [7]. The compound's concentration in fresh onions varies significantly based on storage temperature and processing methods, with fresh-cut samples stored at lower temperatures (4°C) showing enhanced sulfur compound formation compared to those stored at ambient temperatures [7].

Distribution in Garlic (Allium sativum)

While garlic primarily contains diallyl disulfide and related compounds as its major organosulfur constituents, allyl propyl disulfide occurs as a secondary volatile component within garlic essential oils [1] [2]. The presence of allyl propyl disulfide in garlic tissues contributes to the complex aroma profile that distinguishes garlic from other Allium species, although its concentration remains significantly lower than in onion varieties [8].

Research examining garlic essential oils obtained through various extraction methods has identified allyl propyl disulfide among the sulfur-containing compounds present in steam-distilled and hydrodistilled garlic preparations [9]. The compound's concentration in garlic essential oils varies depending on the extraction method employed, with steam distillation and hydrodistillation yielding different relative proportions of individual organosulfur compounds [9].

Geographic variations in garlic cultivation have been shown to influence the presence and concentration of allyl propyl disulfide, with different regional varieties exhibiting distinct organosulfur compound profiles [9]. These variations reflect the influence of environmental factors, soil conditions, and genetic differences between garlic cultivars on the biosynthesis and accumulation of organosulfur compounds [10].

Concentration in Other Allium Genus Plants

Beyond onion and garlic, allyl propyl disulfide occurs in several other economically important Allium species, including chives (Allium schoenoprasum) and leek (Allium ampeloprasum) [2] [11]. In chives, the compound contributes to the characteristic mild onion-like flavor that makes this species valuable as a culinary herb [11]. Leek tissues contain allyl propyl disulfide as part of their volatile sulfur compound profile, although the concentration varies significantly depending on the plant part analyzed and the processing methods employed [11].

Studies have identified trace amounts of allyl propyl disulfide in raw cabbage (Brassica oleracea), indicating that the compound's occurrence extends beyond the Allium genus, albeit in much lower concentrations [2] [11]. This broader distribution suggests that the biochemical pathways responsible for allyl propyl disulfide formation may be present in multiple plant families, though they reach highest expression levels in Allium species.

Wild Allium species, including Allium vineale (wild garlic), contain allyl propyl disulfide among their volatile organosulfur compounds, though typically in different proportions compared to cultivated varieties [9]. These wild species often exhibit unique organosulfur compound profiles that reflect their adaptation to specific environmental conditions and their genetic divergence from domesticated Allium crops [9].

Varietal and Geographic Variations

Significant varietal differences exist in allyl propyl disulfide content among different onion cultivars, with these variations reflecting both genetic factors and environmental influences on organosulfur compound biosynthesis [12] [13]. Studies comparing pigmented onion varieties have revealed that yellow-colored onion bulbs typically contain higher concentrations of allyl propyl disulfide and related sulfur compounds compared to purple and white varieties [12] [13].

Research examining onion varieties from different geographic regions has demonstrated that environmental factors, including temperature, precipitation, and soil conditions, significantly influence allyl propyl disulfide accumulation [14]. Precipitation and vapor pressure show negative correlations with several organosulfur compounds, including allyl propyl disulfide, suggesting that water stress may enhance the biosynthesis of these defensive compounds [14].

Seasonal variability also affects allyl propyl disulfide concentrations, with circadian rhythms influencing the essential oil composition and organosulfur compound content in Allium species [14]. These temporal variations reflect the complex interaction between plant physiology, environmental conditions, and the biochemical pathways responsible for organosulfur compound synthesis [14].

Biosynthetic Pathways

The biosynthesis of allyl propyl disulfide follows a well-characterized enzymatic pathway that involves the sequential action of specific enzymes on cysteine-derived precursors. This pathway represents a sophisticated plant defense mechanism that produces bioactive organosulfur compounds in response to tissue damage or pathogen attack.

Precursors and Intermediates

The primary precursor for allyl propyl disulfide biosynthesis is alliin (S-allyl-L-cysteine sulfoxide), a non-proteinogenic amino acid that accumulates in high concentrations within Allium tissues [15] [16]. Alliin represents approximately 70 percent of the total thiosulfinates present in crushed garlic and onion tissues, making it the most abundant substrate for organosulfur compound formation [15].

The biosynthetic pathway leading to alliin formation involves complex metabolic routes that are not yet fully elucidated [15]. Research by Granroth identified two possible pathways for S-allyl-cysteine biosynthesis: one pathway utilizing serine as a substrate, and an alternative route proceeding through glutathione intermediates [15]. The incorporation of various alkyl mercaptans and the detection of radioactive-labeled S-allyl-cysteine following administration of labeled serine provides evidence for the serine-dependent pathway [15].

The alternative pathway proceeds through glutathione to S-allyl-cysteine, with confirmation provided by the detection of S-allyl-glutathione and S-allyl-γ-glutamyl-cysteine as intermediate compounds [15]. However, the source of the allyl group in alliin remains unknown, representing a significant gap in understanding the complete biosynthetic pathway [15]. The oxidation of S-allyl-cysteine to alliin represents the final step in precursor formation, creating the inactive storage form that serves as the substrate for alliinase-mediated organosulfur compound synthesis [15].

Enzymatic Mechanisms

The conversion of alliin to allyl propyl disulfide is catalyzed by alliinase (alliin alkyl-sulfenate-lyase, EC 4.4.1.4), a pyridoxal phosphate-dependent enzyme that belongs to the glycoprotein family [17] [15]. Alliinase represents up to ten percent of the total protein content in garlic cloves and is housed within vacuoles, physically separated from its substrate under normal conditions [17] [15].

The enzymatic mechanism begins with mechanical tissue disruption through cutting, crushing, or grinding, which releases alliinase from vacuoles and allows contact with cytoplasmic alliin [17] [15]. The enzyme catalyzes the cleavage of the carbon-sulfur bond in the amino acid side chain through a beta-elimination reaction, yielding three unstable intermediates: pyruvate, ammonia, and allyl sulfenic acid [17] [15].

Allyl sulfenic acid represents a highly reactive intermediate that undergoes spontaneous chemical reactions to form stable organosulfur compounds [17] [15]. Two molecules of allyl sulfenic acid condense spontaneously to form allicin (diallyl thiosulfinate), which serves as a precursor for further reactions leading to allyl propyl disulfide formation [17] [15]. The formation of allyl propyl disulfide specifically involves the interaction of allyl sulfenic acid with propyl-containing intermediates, though the exact mechanism remains incompletely characterized [17].

The alliinase enzyme exhibits strict requirements for optimal activity, functioning within a pH range of 4.5 to 9.0 and becoming irreversibly inactivated at acidic pH values below 3.0 [17]. Temperature sensitivity represents another critical factor, with enzyme activity decreasing considerably at 42°C and complete denaturation occurring at temperatures exceeding 60°C [17]. These characteristics have important implications for food processing and the preservation of organosulfur compound formation potential in Allium products [17].

Regulation of Biosynthesis

The regulation of allyl propyl disulfide biosynthesis involves multiple factors that control both the availability of precursors and the activity of biosynthetic enzymes. Environmental stress conditions, including pathogen attack, mechanical wounding, and abiotic stress factors, enhance the expression of genes encoding enzymes involved in organosulfur compound biosynthesis [17].

Temperature regulation plays a crucial role in controlling the biosynthetic pathway, with optimal enzyme activity occurring within specific temperature ranges [17]. Storage temperature significantly influences allyl propyl disulfide formation, with lower temperatures (4°C) promoting enhanced sulfur compound formation compared to higher storage temperatures [7]. This temperature dependence reflects the balance between enzyme stability and activity, as well as the chemical stability of intermediate compounds in the biosynthetic pathway [7].

pH regulation represents another critical factor controlling organosulfur compound biosynthesis, with the alliinase enzyme requiring specific pH conditions for optimal activity [17]. Cellular pH changes associated with tissue damage or stress responses may modulate enzyme activity and influence the rate and extent of allyl propyl disulfide formation [17].

The physical compartmentalization of enzyme and substrate provides an additional regulatory mechanism, preventing spontaneous organosulfur compound formation under normal physiological conditions [17] [15]. This compartmentalization ensures that defensive compounds are produced only when needed, conserving cellular resources and preventing potential toxicity associated with high concentrations of reactive organosulfur compounds [17] [15].

Formation During Food Processing

Food processing operations significantly influence allyl propyl disulfide formation and concentration through their effects on enzyme activity, substrate availability, and the chemical stability of organosulfur compounds. Understanding these processing effects is essential for optimizing the retention of bioactive compounds in Allium-based food products.

Effects of Cutting and Crushing

Mechanical tissue disruption through cutting and crushing represents the primary trigger for rapid allyl propyl disulfide formation in Allium vegetables [7] [18]. The cutting process disrupts cellular compartmentalization, allowing alliinase enzyme to contact its substrate alliin and initiate the cascade of reactions leading to organosulfur compound formation [7] [18].

Research has demonstrated that allyl propyl disulfide formation occurs within seconds of tissue disruption, with the characteristic onion aroma appearing almost immediately upon cutting [7]. The extent of tissue damage influences the rate and magnitude of compound formation, with more extensive crushing or chopping resulting in greater enzyme-substrate contact and higher concentrations of volatile organosulfur compounds [7].

The cutting method employed affects the final concentration of allyl propyl disulfide, with different cutting styles producing varying amounts of sulfur compounds [7]. Studies comparing whole onion bulbs with ring and square cuts have shown that fresh-cutting generally increases sulfur compound formation, particularly when samples are stored at lower temperatures following processing [7]. The increased surface area created by cutting enhances enzyme-substrate interactions and promotes more extensive organosulfur compound formation [7].

Temperature conditions during cutting and immediate post-cutting storage significantly influence allyl propyl disulfide formation [7]. Fresh-cut onion samples stored at 4°C show increased sulfur compound formation compared to those stored at higher temperatures, suggesting that the enzymatic reactions responsible for organosulfur compound synthesis are enhanced at lower temperatures [7]. However, storage at higher temperatures (20-25°C) results in higher total sulfur compound content over time, indicating that temperature effects on organosulfur compound formation are complex and time-dependent [7].

Thermal Processing Influences

Thermal processing operations have profound effects on allyl propyl disulfide content and stability, with heat treatment generally resulting in the evaporation and loss of volatile organosulfur compounds [1] [19]. When onion or garlic is cooked, allyl propyl disulfide readily evaporates, reducing the pungent taste and leaving behind a sweeter flavor profile characteristic of cooked Allium vegetables [1].

Research examining the effects of heat treatment on garlic has revealed that thermal processing increases certain organosulfur compounds while decreasing others [19]. Heat-treated garlic shows increases in allyl methyl disulfide and methyl propyl disulfide, suggesting that thermal processing can promote the formation of specific organosulfur compounds while causing the loss of more volatile species [19]. The formation of these compounds during heating likely results from chemical reactions between organosulfur intermediates rather than enzymatic processes, since high temperatures denature the enzymes responsible for primary organosulfur compound formation [19].

The duration and intensity of thermal processing significantly influence the final organosulfur compound profile [19]. Extended heating periods result in more complete evaporation of volatile compounds, while shorter heating times may promote the formation of specific organosulfur species through thermal rearrangement reactions [19]. The chemical composition of thermally processed Allium products depends on multiple factors, including temperature, time, and the presence of other food components that may participate in chemical reactions [19].

Steam distillation and hydrodistillation represent thermal processing methods specifically designed to extract and concentrate volatile organosulfur compounds, including allyl propyl disulfide [9]. These methods allow for the recovery of organosulfur compounds that would otherwise be lost during conventional cooking processes, though the relative proportions of different compounds in the final extract may differ from those present in fresh tissues [9].

Physical Description

PALE YELLOW LIQUID WITH PUNGENT ODOUR.

Colourless to yellowish liquid; Fruity, garlic odour

Pale-yellow liquid with a strong & irritating onion-like odor.

Pale-yellow liquid with a strong & irritating onion-like odor. [Note: The chief volatile component of onion oil.]

Color/Form

Pale-yellow liquid

XLogP3

Boiling Point

at 2.1kPa: 66-69 °C

Flash Point

56 °C

133.3°F

Vapor Density

Density

0.9289 g/cu cm at 15 °C

Relative density (water = 1): 0.9

0.999-1.005

0.93

(59°F): 0.93

LogP

Odor

Melting Point

-15 °C

5°F

UNII

GHS Hazard Statements

H315 (96.81%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 50

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

The chief volatile constituent of onion oil.

General Manufacturing Information

SULFUR-CONTAINING COMPD LISTED ON THE FEMA-GRAS LIST--PROPENYL PROPYL DISULFIDE.

FEMA No. 3227.

The chief volatile constituent of onion oil